molecular formula C8H14ClNO2 B6200101 (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride CAS No. 2694057-10-6

(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride

Cat. No.: B6200101
CAS No.: 2694057-10-6
M. Wt: 191.7
InChI Key:
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Description

(6S)-5-methyl-5-azaspiro[24]heptane-6-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H14ClNO2 It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the spirocyclic ring: This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.

    Introduction of the carboxylic acid group: This step often involves the oxidation of a precursor compound to introduce the carboxylic acid functionality.

    Hydrochloride formation: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) can also be tailored to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The spirocyclic ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or amides, while reduction can produce alcohols.

Scientific Research Applications

(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6S)-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride: Similar in structure but lacks the methyl group.

    methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride: A methyl ester derivative of the compound.

Uniqueness

The presence of the methyl group in (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride provides unique steric and electronic properties, potentially enhancing its reactivity and binding affinity in certain applications compared to its non-methylated counterparts.

Properties

CAS No.

2694057-10-6

Molecular Formula

C8H14ClNO2

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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